N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

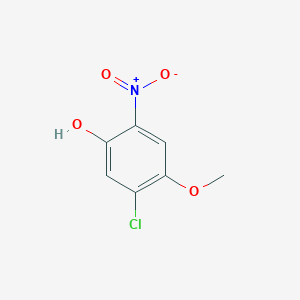

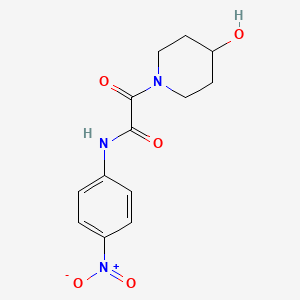

“N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The compound appears as a white to yellow powder or crystals or liquid .

Molecular Structure Analysis

The InChI code for “N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is 1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is a white to yellow powder or crystals or liquid . It has a molecular weight of 205.26 .Wissenschaftliche Forschungsanwendungen

Synthetic Utility

N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide, known as Weinreb amide, has significant utility in synthetic chemistry. It functions effectively as an acylating agent for organolithium or organomagnesium reagents and as an equivalent for an aldehyde group. These characteristics have been widely utilized in various synthetic endeavors, not only in academic research but also in pharmaceutical industries on a large scale. Its applications include heterocyclic chemistry, total synthesis, and as a building block in various synthetic processes (Balasubramaniam & Aidhen, 2008).

Pharmaceutical Applications

Weinreb amide derivatives have been explored for their potential as NMDA receptor antagonists. Derivatives like milnacipran and its homologues have demonstrated binding affinity to the NMDA receptor in vitro, which is significant for designing potent NMDA-receptor antagonists. This unique structure differentiates them from other known competitive and noncompetitive antagonists (Shuto et al., 1995).

Methodological Innovations

Innovative synthesis methods have been developed for α,β-unsaturated N-methoxy-N-methylamide compounds. These methods, starting from Weinreb amide derivatives, provide a basis for creating diverse synthetic pathways and are instrumental in homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998).

Applications in Pyrrole Synthesis

Weinreb amides have also shown versatility in the Knorr pyrrole synthesis. The preparation of N-methoxy-N-methyl-α-enaminocarboxamides from Weinreb amides and their reaction with organometallic compounds offers an alternative approach in pyrrole synthesis, which is a crucial aspect of heterocyclic chemistry (Alberola, Ortega, Sadaba, & Sañudo, 1999).

Enantioselective Synthesis

The amide has also been utilized in the enantioselective synthesis of complex molecules like piperidines, showcasing its role in asymmetric synthesis and the preparation of biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-2-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXWQNHJJNYNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)

![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)

![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)